molecular formula C9H22N2 B1267605 n,n-Dipropylpropane-1,3-diamine CAS No. 6345-82-0

n,n-Dipropylpropane-1,3-diamine

Cat. No. B1267605
CAS RN: 6345-82-0
M. Wt: 158.28 g/mol
InChI Key: GZUCMODGDIGMBI-UHFFFAOYSA-N
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Description

N,n-Dipropylpropane-1,3-diamine, otherwise known as N,N-dipropyldiamine or DPD, is an aliphatic diamine compound composed of two propane units connected by a 1,3-diamine linkage. It is a colorless, water-soluble liquid with a mild odor and has a wide range of applications, including as a reagent in organic synthesis, a corrosion inhibitor, a surfactant, a lubricant, and a chelating agent. DPD has also been used in biochemical and physiological research for its ability to chelate metal ions and its low toxicity.

Scientific Research Applications

CO2 Capture

One significant application of diamines, which includes N,N-Dipropylpropane-1,3-diamine, is in post-combustion CO2 capture. Studies have demonstrated the potential of structurally modified diamines as promising bicarbonate-forming absorbents in CO2 absorption processes. The acid-base properties of these diamines are crucial for their effectiveness in capturing CO2 from emissions, contributing to environmental protection efforts (Xiao et al., 2020).

Catalysis

Diamines, including this compound, are also used in catalysis, particularly in the synthesis of metal complexes. These complexes have been studied for their catalytic activity, such as peroxidase mimics and in hydrogenation processes. The structural properties of these diamines influence the catalytic behavior and effectiveness of these complexes (Bermejo et al., 2017).

Industrial Applications

In the industrial sector, diamines are key components in the production of various chemicals, including agrochemicals, pharmaceuticals, surfactants, and as building blocks for nylon synthesis. The development of efficient recovery and purification processes for diamines from fermentation broths has been a focus of research, aiming to facilitate the synthesis of bio-based nylons and other products (Lee et al., 2019).

Electronic Applications

This compound and related compounds have also found applications in electronics, particularly in the manufacture of organic light-emitting diodes (OLEDs) and other electroluminescent devices. Their properties, such as carrier trapping and scattering, influence the performance of these devices (Li et al., 2011).

Polymer Synthesis

Diamines are utilized in the synthesis of polymers, such as polyimides, which are known for their thermal stability and solubility in various solvents. These polymers find applications in a range of fields, from aerospace to electronics, due to their exceptional material properties (Ghaemy & Alizadeh, 2009).

Environmental and Energy Research

Research has also been conducted on the use of diamines in environmental and energy applications, such as the absorption of carbon dioxide. Studies have focused on understanding the kinetics and mechanism of CO2 absorption by aqueous diamine solutions to develop more efficient carbon capture technologies (Yu et al., 2017).

Safety and Hazards

While specific safety and hazard information for “n,n-Dipropylpropane-1,3-diamine” is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N',N'-dipropylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-3-7-11(8-4-2)9-5-6-10/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUCMODGDIGMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286075
Record name n,n-dipropylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6345-82-0
Record name 6345-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dipropylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (2.67 g) obtained in Example 22-2 was dissolved in anhydrous methanol (2.0 ml) and then added with a 4 mol/l hydrogen chloride/dioxane solution (20.0 ml), followed by stirring at room temperature for 1.5 hours. After completion of the reaction, the solvent was distilled off. Then, the residue was added with a 1 mol/l sodium hydroxide aqueous solution and extracted with dichloromethane. The extract was washed with distilled water and saturated saline solution, and then the organic layer was dried with anhydrous sodium sulfate. Subsequently, the solvent was distilled off, thereby obtaining the subject compound (726 mg) as a pale-yellow liquid.
Name
compound
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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